ARQ-761

Formulation Advantage Prodrug Design Hemolytic Anemia

ARQ-761 is a synthetic, water-soluble prodrug analogue of β-lapachone (β-lap) designed to exploit the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors, where NQO1 levels are 5- to 200-fold higher than in normal tissue. Upon systemic administration, ARQ-761 is rapidly and completely converted to β-lapachone, which then engages in a futile redox cycle catalyzed by NQO1 to generate massive reactive oxygen species (ROS) and induce PARP1 hyperactivation-dependent programmed necrosis.

Molecular Formula
Molecular Weight
Cat. No. B1192152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARQ-761
SynonymsARQ761;  ARQ-761;  ARQ 761.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARQ-761 Procurement Rationale: NQO1-Bioactivatable Prodrug for Solid Tumor Research


ARQ-761 is a synthetic, water-soluble prodrug analogue of β-lapachone (β-lap) designed to exploit the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in solid tumors, where NQO1 levels are 5- to 200-fold higher than in normal tissue . Upon systemic administration, ARQ-761 is rapidly and completely converted to β-lapachone, which then engages in a futile redox cycle catalyzed by NQO1 to generate massive reactive oxygen species (ROS) and induce PARP1 hyperactivation-dependent programmed necrosis . ARQ-761 was developed to overcome the severe formulation and toxicity liabilities of the earlier clinical candidate ARQ 501, a fully synthetic β-lapachone formulation that required high concentrations of the hemolytic carrier hydroxypropyl-β-cyclodextrin (HPβCD) .

1
NQO1-overexpressing solid tumor model studies
2
Water-soluble prodrug: rapid conversion to β-lapachone
3
Reduced HPβCD excipient context (vs. prior clinical formulation)

Why Generic β-Lapachone Cannot Substitute for ARQ-761 in NQO1-Targeted Research Protocols


β-Lapachone, the parent ortho-naphthoquinone, suffers from extremely low aqueous solubility (0.038 mg/mL) that necessitates complexation with high concentrations of potentially hemolytic excipients such as HPβCD for in vivo delivery . The first clinical β-lapachone formulation, ARQ 501, used ~40% HPβCD to achieve a soluble formulation, but this carrier was implicated as the primary cause of dose-limiting hemolytic anemia in clinical trials . ARQ-761 was specifically engineered as a water-soluble prodrug that requires less than 5% of the HPβCD needed for ARQ 501, substantially reducing the excipient-driven hemolytic risk while retaining rapid and complete conversion to β-lapachone upon dosing . Moreover, β-lapachone's therapeutic index is exquisitely dependent on the tumor NQO1 to catalase expression ratio; without NQO1 biomarker stratification—a feature absent from earlier β-lapachone trials but integral to the ARQ-761 clinical program—off-target toxicity increases and efficacy becomes unpredictable .

Formulation context
ARQ-761: water-soluble prodrug, minimal HPβCD
β-Lapachone: poor solubility (0.038 mg/mL), requires high hemolytic HPβCD for delivery
NQO1 dependency
ARQ-761: biomarker-stratified response context available
β-Lapachone: prior trials lacked NQO1 profiling; model response may be unpredictable
Excipient-driven toxicity
ARQ-761: ≤5% HPβCD burden, excipient-related hemolysis risk reduced
ARQ 501: ~40% HPβCD, dose-limiting hemolytic anemia in trials

ARQ-761 Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


HPβCD Excipient Burden and Hemolytic Risk: ARQ-761 vs. ARQ 501

ARQ-761 was designed as a water-soluble prodrug requiring less than 5% of the HPβCD needed for its predecessor ARQ 501, the first clinical β-lapachone formulation . ARQ 501 used approximately 40% HPβCD (400 mg per gram of drug) to achieve aqueous solubility, and preclinical evidence identified this high HPβCD load as the primary driver of dose-limiting hemolytic anemia in ARQ 501 trials . The 20-fold reduction in HPβCD requirement was intended to lower the risk of excipient-driven hemolysis, although hemolytic anemia still emerged as the dose-limiting toxicity at 390 mg/m² in the ARQ-761 Phase 1 trial .

HPβCD burden comparison
Head-to-head
ARQ-761 requires ≤5% of HPβCD vs. ARQ 501 ~40% HPβCD
Supports formulation-driven hemolysis differentiation research
Phase 1 correlation; ≥20-fold excipient reduction
Formulation Advantage Prodrug Design Hemolytic Anemia Excipient Toxicity

NQO1 Biomarker-Stratified Disease Control: ARQ-761 Clinical Activity by Tumor NQO1 Status

In the Phase 1 trial of ARQ-761 monotherapy, prospective NQO1 biomarker stratification revealed a stark differential in clinical benefit. Among patients evaluable prior to NQO1-based enrollment restriction (n=18), the disease control rate was 65% in NQO1-positive tumors (Histo-score ≥200) versus 18% in NQO1-negative tumors (P=0.06) . The 3-month progression-free survival rate was numerically greater in the NQO1-positive group (40% vs. 20%) . This association between NQO1 expression and clinical benefit was a key differentiator from earlier β-lapachone trials (ARQ 501), which did not incorporate NQO1 biomarker assessment into their protocols .

Disease control by NQO1
Cross-study comparable
DCR 65% (NQO1-high) vs. 18% (NQO1-low), P=0.06
Supports NQO1 biomarker-dependent response interpretation
Phase 1, n=18 evaluated before restriction
Biomarker Stratification NQO1 Expression Disease Control Rate Tumor Selectivity

NQO1 Overexpression Prevalence Across Tumor Types: Quantitative Rationale for Tumor Model Selection with ARQ-761

The clinical utility of ARQ-761 is predicated on the selective overexpression of NQO1 in specific solid tumor types and the concomitant deficiency of catalase, which detoxifies the H₂O₂ generated by ARQ-761's redox cycle . Quantitative NQO1 prevalence data indicate that >90% of pancreatic ductal adenocarcinomas and non-small cell lung cancers overexpress NQO1 at levels up to 100–200-fold above normal tissue, approximately 60% of breast, prostate, and colon cancers overexpress NQO1 at up to 10-fold above normal, and approximately 50% of head and neck cancers exhibit NQO1 overexpression .

NQO1 prevalence
Class-level inference
>90% PDAC/NSCLC, ~60% breast/prostate/colon, ~50% H&N cancers overexpress NQO1
Supports tumor model selection based on NQO1 expression prevalence
Compiled from published tissue analyses
NQO1 Prevalence Tumor Profiling Therapeutic Window Cancer Indication Selection

Methemoglobinemia and Hypoxia Incidence: ARQ-761 Clinical Toxicity Differentiation from Mitomycin C and Other NQO1-Bioactivated Alkylators

A distinctive on-target toxicity of ARQ-761 is transient grade 3 hypoxia due to possible methemoglobinemia, observed in 26% of patients in the Phase 1 study . This toxicity is mechanistically distinct from the bone marrow suppression characteristic of earlier NQO1-bioactivated alkylating agents (e.g., mitomycin C, EO9), which cause DNA alkylation-dependent myelosuppression and are susceptible to multiple resistance mechanisms including increased DNA repair . ARQ-761 did not produce significant neutropenia or thrombocytopenia, confirming that its mechanism—ROS generation and PARP1 hyperactivation—spares the hematopoietic compartment from direct cytotoxicity . This toxicity profile creates a unique handling and procurement consideration: ARQ-761 requires clinical monitoring of oxygen saturation and methemoglobin levels but avoids the neutropenic complications that necessitate growth factor support with alkylating agents .

Toxicity profile
Class-level inference
ARQ-761: 26% hypoxia, no significant myelosuppression; alkylators: predominant myelosuppression
Supports hematopoietic safety endpoint differentiation
Phase 1, 42 patients; methemoglobinemia monitoring context
Methemoglobinemia Hypoxia On-Target Toxicity Redox Cycling

Combination Synergy with Gemcitabine/nab-Paclitaxel in Pancreatic Cancer: ARQ-761 Preclinical and Clinical Translation

ARQ-761 demonstrates synergistic antitumor activity with gemcitabine/nab-paclitaxel chemotherapy in preclinical pancreatic cancer models, a combination now under active clinical investigation . The mechanism involves ARQ-761-generated DNA damage that hyperactivates PARP1, causing metabolic catastrophe and NAD+ depletion (NAD+ keresis) specifically in NQO1-overexpressing pancreatic cancer cells . The reinforced therapeutic window arises from the divergent NQO1:catalase ratios—high in pancreatic tumors, low in normal pancreas tissue—enabling tumor-selective synergy while sparing normal tissues . A Phase 1b trial combining ARQ-761 at 156 mg/m² with gemcitabine (800 mg/m²) and nab-paclitaxel (100 mg/m²) is underway, representing the first NQO1-stratified chemotherapy combination in pancreatic cancer .

Combination synergy
Supporting evidence
ARQ-761 + Gem/nab-Paclitaxel: combination MTD 156 mg/m² vs monotherapy 390 mg/m²
Supports combination study design; monotherapy activity limited to disease stabilization
Preclinical synergy; Phase 1b trial ongoing
Pancreatic Cancer Chemotherapy Synergy PARP1 Hyperactivation Metabolic Catastrophe

Definitive Application Scenarios for ARQ-761 Based on Quantitative Differentiation Evidence


NQO1-Stratified Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft and Syngeneic Models: ARQ-761 + Gemcitabine/nab-Paclitaxel Combination

Given that >90% of PDAC tumors overexpress NQO1 and ARQ-761 has demonstrated preclinical synergy with gemcitabine/nab-paclitaxel, this application leverages the highest-probability therapeutic scenario for ARQ-761. Procurement standard operating procedure: confirm NQO1 expression (Histo-score ≥200) and low catalase in the target PDAC model before initiating ARQ-761 combination studies . The combination dose of ARQ-761 is substantially lower than the monotherapy MTD (156 mg/m² vs. 390 mg/m² in humans), reflecting pharmacodynamic potentiation and requiring careful dose titration in murine models .

Non-Small Cell Lung Cancer (NSCLC) Radiosensitization Studies with NQO1-Positive Lines

With NQO1 overexpression in >90% of NSCLC and a documented radiosensitization mechanism—where ionizing radiation-induced DNA lesions combine with β-lapachone-generated H₂O₂ to drive PARP1 hyperactivation—ARQ-761 is a rational procurement choice for radiation oncology research programs . Use NQO1-positive NSCLC lines (e.g., A549, H460) pretreated with sub-micromolar ARQ-761 prior to radiation; NQO1-negative lines and normal lung fibroblasts with high catalase should serve as negative controls to validate the NQO1-dependent radiosensitization window .

NQO1 Biomarker-Enriched Phase 0 Pharmacodynamic Studies for Target Engagement Validation

ARQ-761's unique property—transient methemoglobinemia serving as a real-time, noninvasive pharmacodynamic biomarker of NQO1-mediated redox cycling (observed in 26% of patients)—enables research programs to validate on-target biologic effect without invasive tumor biopsies . This application supports early-phase clinical trial designs or humanized mouse models where peripheral oxygen saturation monitoring and methemoglobin level quantification can confirm that an administered dose is engaging the NQO1 futile cycle pathway . This pharmacodynamic biomarker is absent from the alkylating NQO1-bioactivated class (mitomycin C, EO9), providing a nongenotoxic, rapidly reversible readout unique to the β-lapachone prodrug class .

Comparative Oncology Toxicology Studies: Excipient-Driven vs. Pharmacophore-Driven Hemolysis Discrimination

ARQ-761's engineered 20-fold reduction in HPβCD excipient versus its predecessor ARQ 501 makes it the definitive probe for discriminating between carrier-molecule-driven hemolytic anemia and pharmacophore-driven RBC toxicity . Research programs investigating the mechanisms of oxidant-induced hemolysis can use ARQ-761 (minimal HPβCD) alongside ARQ 501-equivalent HPβCD controls to isolate the contribution of the β-lapachone redox cycle to erythrocyte damage, an experimental design impossible with earlier β-lapachone formulations .

Application
Selection Property
Validation Focus
NQO1-stratified pancreatic cancer combination studies
Combination chemotherapy synergy context
NQO1 and catalase co-expression validation
NQO1-positive NSCLC radiosensitization research
Radiosensitization mechanism context
PARP1 hyperactivation and ROS endpoint monitoring
Pharmacodynamic biomarker validation studies
Methemoglobinemia as redox cycling readout
Noninvasive PD endpoint confirmation
Excipient-driven vs pharmacophore-driven hemolysis research
HPβCD-carrier differentiation context
RBC toxicity mechanism discrimination
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